molecular formula C14H14F2O3 B15338327 cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid

cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid

Cat. No.: B15338327
M. Wt: 268.26 g/mol
InChI Key: DKEFSAZRLDEJNW-UHFFFAOYSA-N
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Description

cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid: is a specialized organic compound characterized by its unique structural features. It consists of a cyclohexane ring substituted with a difluorobenzoyl group at the 2-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with cyclohexanecarboxylic acid as the starting material.

  • Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

  • Coupling Reaction: The activated acid chloride is then coupled with 3,5-difluorobenzoyl chloride under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its difluorobenzoyl group can interact with biological targets, making it useful in drug discovery.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new treatments for various diseases.

Industry: The compound's properties make it suitable for use in the development of advanced materials and coatings. Its chemical stability and reactivity can be harnessed in industrial applications.

Mechanism of Action

The mechanism by which cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluorobenzoyl group can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid

  • cis-2-(3,5-Dichlorobenzoyl)cyclohexanecarboxylic acid

  • cis-2-(3,5-Dibromobenzoyl)cyclohexanecarboxylic acid

Uniqueness: cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid stands out due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C14H14F2O3

Molecular Weight

268.26 g/mol

IUPAC Name

2-(3,5-difluorobenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H14F2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h5-7,11-12H,1-4H2,(H,18,19)

InChI Key

DKEFSAZRLDEJNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

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